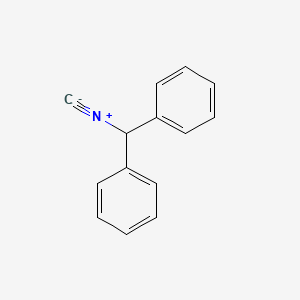

Isocyanure de diphénylméthyle

Vue d'ensemble

Description

Diphenylmethyl isocyanide is an organic compound characterized by the presence of an isocyanide functional group attached to a diphenylmethyl moiety. This compound is known for its unique reactivity and versatility in organic synthesis, making it a valuable reagent in various chemical transformations.

Applications De Recherche Scientifique

Diphenylmethyl isocyanide has found applications in various fields of scientific research:

Chemistry: It is widely used in the synthesis of heterocyclic compounds and as a building block in multicomponent reactions.

Biology: The compound is employed in the development of bioactive molecules and as a probe in biochemical studies.

Medicine: Diphenylmethyl isocyanide derivatives have been investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mécanisme D'action

Target of Action

Diphenylmethyl isocyanide, like other isocyanides, demonstrates potent antimicrobial activities . The primary targets of this compound are essential metabolic enzymes involved in the fatty acid biosynthetic process (FabF) and the hexosamine pathway (GlmS) . These enzymes play crucial roles in bacterial growth and survival, making them ideal targets for antimicrobial action.

Mode of Action

The compound interacts with its targets through covalent modifications at their active site cysteines . This interaction results in concentration-dependent labeling, covalent binding to the catalytic site, and corresponding functional inhibition by the isocyanide . This inhibitory action disrupts the normal functioning of the targeted enzymes, thereby impeding the growth and survival of the bacteria.

Biochemical Pathways

The affected biochemical pathways include the fatty acid biosynthetic process and the hexosamine pathway . The disruption of these pathways leads to downstream effects such as the destabilization and dysregulation of proteins related to the targeted pathways . This disruption can significantly impact the metabolic processes of the bacteria, leading to their eventual death.

Pharmacokinetics

Isocyanides in general are considered lipophilic , which could influence their bioavailability and distribution within the body

Result of Action

The result of the action of diphenylmethyl isocyanide is the inhibition of bacterial growth. By covalently modifying essential metabolic enzymes, the compound disrupts crucial biochemical pathways, leading to the destabilization and dysregulation of proteins . This disruption impedes the normal functioning of the bacteria, leading to their eventual death.

Action Environment

The action, efficacy, and stability of diphenylmethyl isocyanide can be influenced by various environmental factors. For instance, the compound’s reactivity with water and biological (macro)molecules can impact its effectiveness . Additionally, safety data sheets indicate that the compound should be handled with strict engineering controls and personal protective equipment due to its allergenic and sensitizing properties

Analyse Biochimique

Biochemical Properties

Diphenylmethyl isocyanide plays a significant role in biochemical reactions, particularly in the formation of coordination complexes with metal ions. It interacts with enzymes and proteins through its isocyanide group, which can form covalent bonds with active site residues. For instance, diphenylmethyl isocyanide has been shown to inhibit enzymes involved in the fatty acid biosynthetic process and the hexosamine pathway by covalently modifying their active site cysteines . These interactions can lead to the inhibition of enzyme activity, affecting various metabolic processes.

Cellular Effects

Diphenylmethyl isocyanide influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit the growth of bacterial pathogens by targeting essential metabolic enzymes . In mammalian cells, diphenylmethyl isocyanide can disrupt normal cellular processes by binding to key proteins and enzymes, leading to altered gene expression and metabolic flux. This compound’s impact on cell signaling pathways can result in changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of diphenylmethyl isocyanide involves its ability to form covalent bonds with biomolecules, particularly enzymes. By binding to the active sites of enzymes, diphenylmethyl isocyanide can inhibit their catalytic activity. For example, it has been shown to covalently modify the active site cysteines of enzymes involved in fatty acid biosynthesis and the hexosamine pathway, leading to functional inhibition . Additionally, diphenylmethyl isocyanide can affect gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of diphenylmethyl isocyanide can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term studies have shown that diphenylmethyl isocyanide can have lasting effects on cellular function, including persistent inhibition of enzyme activity and alterations in gene expression.

Dosage Effects in Animal Models

The effects of diphenylmethyl isocyanide vary with different dosages in animal models. At low doses, the compound can inhibit specific enzymes and pathways without causing significant toxicity. At higher doses, diphenylmethyl isocyanide can induce toxic effects, including damage to vital organs and disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage level is required to achieve a noticeable biological effect.

Metabolic Pathways

Diphenylmethyl isocyanide is involved in several metabolic pathways, including the fatty acid biosynthetic process and the hexosamine pathway. It interacts with enzymes such as FabF and GlmS, which are essential for these pathways . By covalently modifying these enzymes, diphenylmethyl isocyanide can inhibit their activity, leading to changes in metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, diphenylmethyl isocyanide is transported and distributed through interactions with transporters and binding proteins. It can accumulate in specific cellular compartments, affecting its localization and activity . The compound’s distribution is influenced by its lipophilicity and ability to form stable complexes with proteins and other biomolecules.

Subcellular Localization

Diphenylmethyl isocyanide is localized in various subcellular compartments, including the cytoplasm and organelles such as the endoplasmic reticulum and mitochondria . Its subcellular localization is directed by targeting signals and post-translational modifications that guide it to specific compartments. This localization can impact its activity and function, as it interacts with different biomolecules within these compartments.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Diphenylmethyl isocyanide can be synthesized through several methods. One common approach involves the reaction of diphenylmethylamine with chloroform and a strong base, such as potassium hydroxide, under reflux conditions. This reaction proceeds via the formation of an intermediate carbene, which subsequently reacts with the amine to form the isocyanide.

Another method involves the dehydration of diphenylmethylformamide using phosphorus oxychloride or thionyl chloride. This reaction typically requires anhydrous conditions and is carried out at elevated temperatures to ensure complete conversion to the isocyanide.

Industrial Production Methods

Industrial production of diphenylmethyl isocyanide often employs large-scale batch reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The use of continuous flow reactors has also been explored to enhance the efficiency and safety of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Diphenylmethyl isocyanide undergoes a variety of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the isocyanide group is replaced by other nucleophiles.

Addition Reactions: The compound can undergo addition reactions with electrophiles, forming new carbon-nitrogen bonds.

Cycloaddition Reactions: Diphenylmethyl isocyanide is known to participate in cycloaddition reactions, leading to the formation of heterocyclic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and strong nucleophiles such as sodium azide or potassium cyanide.

Addition Reactions: Electrophiles such as aldehydes, ketones, and imines are typically used.

Cycloaddition Reactions: Reagents such as alkenes, alkynes, and nitriles are employed under mild to moderate conditions.

Major Products Formed

Substitution Reactions: Products include substituted diphenylmethyl derivatives.

Addition Reactions: Products include various adducts with new carbon-nitrogen bonds.

Cycloaddition Reactions: Products include a range of heterocyclic compounds, such as imidazoles and oxazoles.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenyl isocyanide: Similar in structure but lacks the additional phenyl group, resulting in different reactivity and applications.

Benzyl isocyanide: Contains a benzyl group instead of a diphenylmethyl group, leading to variations in chemical behavior.

Methyl isocyanide: A simpler isocyanide with different physical and chemical properties.

Uniqueness

Diphenylmethyl isocyanide is unique due to the presence of two phenyl groups, which enhance its stability and reactivity compared to simpler isocyanides. This structural feature also imparts distinct electronic properties, making it a valuable reagent in organic synthesis and research applications.

Propriétés

IUPAC Name |

[isocyano(phenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c1-15-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REKQCRSUOJRCDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3128-85-6 | |

| Record name | 1,1′-(Isocyanomethylene)bis[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3128-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

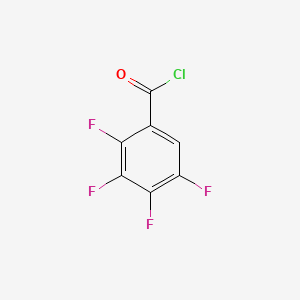

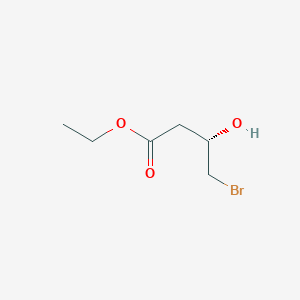

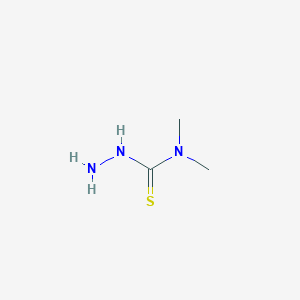

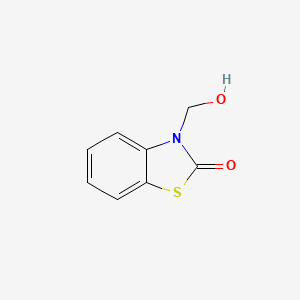

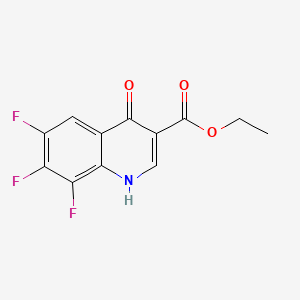

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1301926.png)